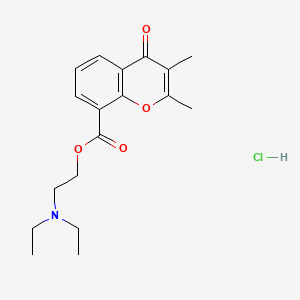![molecular formula C18H30O5 B14461611 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid CAS No. 65886-67-1](/img/structure/B14461611.png)
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclododecyl ring with an ethoxycarbonyl group and an oxo group attached to it, along with a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclododecanone with ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative. This intermediate is then subjected to a reaction with malonic acid in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted cyclododecyl derivatives.
Applications De Recherche Scientifique
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the functional groups present. The ethoxycarbonyl and oxo groups play a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanone: Shares the cyclododecyl ring structure but lacks the ethoxycarbonyl and propanoic acid groups.
Ethyl cyclododecylcarboxylate: Contains the ethoxycarbonyl group but differs in the position and presence of other functional groups.
Cyclododecylpropanoic acid: Similar in having the propanoic acid moiety but lacks the ethoxycarbonyl and oxo groups.
Uniqueness
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethoxycarbonyl and oxo groups, along with the propanoic acid moiety, makes it a versatile compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
65886-67-1 |
|---|---|
Formule moléculaire |
C18H30O5 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-(1-ethoxycarbonyl-2-oxocyclododecyl)propanoic acid |
InChI |
InChI=1S/C18H30O5/c1-2-23-17(22)18(14-12-16(20)21)13-10-8-6-4-3-5-7-9-11-15(18)19/h2-14H2,1H3,(H,20,21) |
Clé InChI |
CUOOQRKXHPNZMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCCCCCCCC1=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


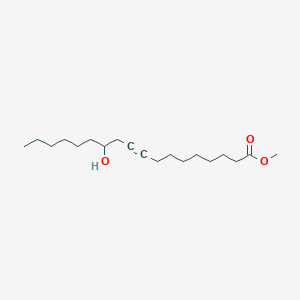
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
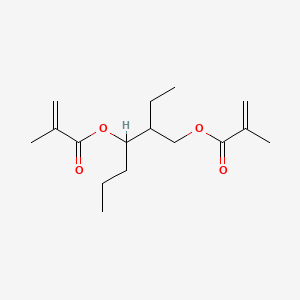

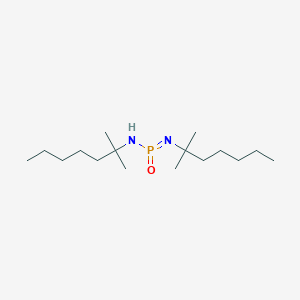

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
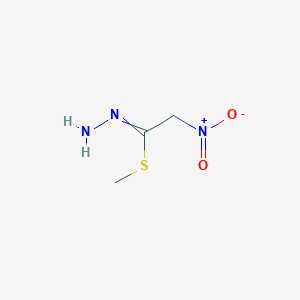
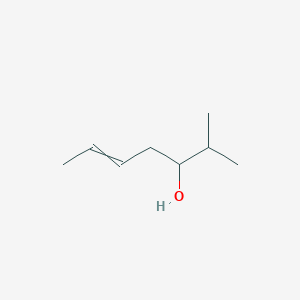



![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
